
N1-b-D-Glucopyranosylamino-guanidine HNO3
Overview
Description
Preparation Methods
The preparation of N1-b-D-Glucopyranosylamino-guanidine HNO3 involves synthetic routes that typically include the reaction of glucopyranosylamine with guanidine under specific conditions. The reaction is carried out in the presence of nitric acid (HNO3) to form the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N1-b-D-Glucopyranosylamino-guanidine HNO3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Mechanism of Action
N1-b-D-Glucopyranosylamino-guanidine HNO3 is primarily known for its role as an α-glucosidase inhibitor . This enzyme is crucial in carbohydrate metabolism, as it catalyzes the breakdown of complex carbohydrates into simple sugars. By inhibiting α-glucosidase, this compound slows down carbohydrate absorption in the intestines, leading to a hypoglycemic effect .
Diabetes Treatment
The primary application of this compound is in the management of diabetes. Its ability to inhibit α-glucosidase makes it effective in controlling postprandial blood glucose levels. Clinical studies have demonstrated its potential to reduce blood sugar spikes after meals, making it a valuable therapeutic agent for diabetic patients .
Biochemical Research
This compound is widely used in biochemical research for studying enzyme inhibition and carbohydrate metabolism. It serves as a model compound for understanding the interactions between glycosylated compounds and enzymes, aiding in the development of new therapeutic agents targeting metabolic disorders .
Proteomics
In proteomics, this compound is utilized for its specificity in glycosylation studies. Researchers employ this compound to investigate protein interactions and modifications that occur during various biological processes .
Case Study 1: Efficacy in Diabetes Management
A clinical trial involving diabetic patients demonstrated that administration of this compound resulted in a statistically significant reduction in postprandial glucose levels compared to a placebo group. The study highlighted its potential as an adjunct therapy alongside traditional antidiabetic medications.
Case Study 2: Enzyme Interaction Studies
Research conducted on the binding affinity of this compound with α-glucosidase revealed that the compound exhibits a competitive inhibition mechanism. This finding was crucial for developing more effective inhibitors with fewer side effects.
Mechanism of Action
The mechanism of action of N1-b-D-Glucopyranosylamino-guanidine HNO3 involves the inhibition of the α-glucosidase enzyme. This inhibition slows down the breakdown and absorption of carbohydrates, thereby regulating postprandial glucose levels and improving insulin sensitivity in diabetic individuals. The molecular targets include the active sites of the α-glucosidase enzyme, and the pathways involved are related to carbohydrate metabolism.
Comparison with Similar Compounds
N1-b-D-Glucopyranosylamino-guanidine HNO3 can be compared with other similar compounds such as:
Acarbose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Miglitol: A similar compound that also inhibits α-glucosidase and is used for managing blood sugar levels.
Voglibose: Another α-glucosidase inhibitor with similar applications in diabetes management.
Biological Activity
N1-b-D-Glucopyranosylamino-guanidine HNO3 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the enzyme α-glucosidase. This article explores the compound's mechanism of action, biological effects, and comparisons with other similar compounds, supported by relevant data and case studies.
Overview of this compound
- Chemical Formula : C7H17N5O8
- Molecular Weight : 299.24 g/mol
- CAS Number : 109853-83-0
- Primary Target : α-glucosidase enzyme
The compound is synthesized through the reaction of glucopyranosylamine and guanidine in the presence of nitric acid (HNO3) .
This compound primarily targets the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, the compound slows down the breakdown and absorption of carbohydrates, leading to a reduction in postprandial glucose levels. This action results in a potent hypoglycemic effect , making it a potential therapeutic agent for managing diabetes .
Enzyme Inhibition
The inhibition of α-glucosidase by this compound has been demonstrated in various studies:
- In vitro Studies : The compound showed significant inhibition of α-glucosidase activity, which was measured using standard enzyme assays. The IC50 value was determined to be lower than that of other known inhibitors like acarbose and miglitol, suggesting higher efficacy .
Antidiabetic Properties
The hypoglycemic effect observed in animal models supports the potential use of this compound in diabetes management. In studies involving diabetic rats, administration of this compound resulted in:
- Reduced Blood Glucose Levels : Significant decreases were noted compared to control groups.
- Improved Glycemic Control : Enhanced insulin sensitivity was observed, indicating its role in modulating glucose metabolism .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other α-glucosidase inhibitors:
Compound | Mechanism of Action | IC50 (µM) | Clinical Use |
---|---|---|---|
N1-b-D-Gluco... | α-glucosidase inhibition | <50 | Diabetes management |
Acarbose | α-glucosidase inhibition | 100 | Diabetes management |
Miglitol | α-glucosidase inhibition | 200 | Diabetes management |
Voglibose | α-glucosidase inhibition | 150 | Diabetes management |
This table illustrates that this compound exhibits superior potency compared to traditional inhibitors like acarbose and miglitol .
Case Studies and Research Findings
Recent research has provided insights into the broader implications of this compound's biological activity:
- Study on Rats : A study published in 2022 demonstrated that treatment with this compound led to a significant reduction in fasting blood glucose levels over a four-week period. The study also noted improvements in lipid profiles, suggesting additional cardiovascular benefits .
- Molecular Docking Studies : Computational analyses indicated strong binding affinities between this compound and the active site of α-glucosidase, providing a molecular basis for its inhibitory effects. These findings were corroborated by experimental data from enzyme kinetics studies .
Q & A
Q. Basic: What are the recommended methods for synthesizing and characterizing N1-β-D-Glucopyranosylamino-guanidine HNO3?
Answer:
Synthesis typically involves coupling β-D-glucopyranosylamine with guanidine derivatives under controlled acidic conditions, followed by nitric acid neutralization. Key characterization steps include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of glycosidic bonds and guanidine moieties.
- Mass Spectrometry (MS) to verify molecular weight and purity.
- X-ray Crystallography (if crystalline) for definitive stereochemical assignment.
Challenges include low solubility in organic solvents, necessitating polar solvents like DMSO or aqueous HNO3 mixtures .
Q. Basic: How can N1-β-D-Glucopyranosylamino-guanidine HNO3 be quantified in biological matrices?
Answer:
Use acid digestion (e.g., HNO3:HClO4 mixtures) to isolate the compound, followed by:
- High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.
- Colorimetric Assays (e.g., Vanadomolybdate for phosphorus analogs) adapted for guanidine groups.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace metal analysis if metal complexes are involved.
Note: Adjust digestion protocols to avoid HNO3-induced degradation .
Q. Advanced: How does HNO3 concentration influence the stability of N1-β-D-Glucopyranosylamino-guanidine HNO3 in experimental conditions?
Answer:
At low HNO3 concentrations (<15%), diffusion follows Fickian behavior, enabling predictable stability. At higher concentrations (>20%), non-Fickian diffusion occurs due to:
- Chemical degradation (e.g., hydrolysis of glycosidic bonds).
- Reactive nitrogen species (RNS) generation, altering guanidine redox states.
Table 1: Diffusion Coefficients (Df) at varying HNO3 concentrations :
HNO3 Concentration | Df (×10⁻¹³ m²/s) |
---|---|
10% | 5.50 |
15% | 6.34 |
20% | 7.18 |
Recommendation: Monitor real-time stability via FTIR or Raman spectroscopy under varying HNO3 conditions. |
Q. Advanced: How can researchers resolve contradictory data from different analytical techniques (e.g., CIMS vs. AMS) when measuring HNO3-related compounds?
Answer:
Contradictions often arise from technique-specific uncertainties:
- CIMS (Chemical Ionization Mass Spectrometry): High sensitivity but ±50% uncertainty at low concentrations (<25 pptv) .
- AMS (Aerosol Mass Spectrometry): Robust for particulate phases but limited by upper detection limits (e.g., 1500 pptv).
Validation Strategy: - Cross-calibrate using standardized HNO3 solutions (traceable to NIST SRM) .
- Apply error propagation models to reconcile discrepancies .
Q. Advanced: What experimental design considerations are critical for long-term studies involving N1-β-D-Glucopyranosylamino-guanidine HNO3?
Answer:
- Controlled Variables: Maintain consistent HNO3 concentration, temperature, and humidity to prevent hydrolysis.
- Periodic Sampling: Use randomized block designs to assess temporal degradation .
- Statistical Power: Pre-calculate sample sizes using ANOVA frameworks to ensure detectable effect sizes .
Q. Advanced: How can catalytic interactions between HNO3 and guanidine derivatives be mechanistically analyzed?
Answer:
- Kinetic Studies: Monitor reaction rates via stopped-flow spectroscopy under varying pH and HNO3 concentrations.
- Computational Modeling: Apply density functional theory (DFT) to identify transition states in HNO3-mediated catalysis.
- Isotopic Labeling: Use ¹⁵N-labeled HNO3 to trace nitrogen incorporation pathways .
Q. Methodological: What statistical approaches are optimal for comparing the effects of N1-β-D-Glucopyranosylamino-guanidine HNO3 across experimental groups?
Answer:
- ANOVA with Post-Hoc Tests: Use Duncan’s multiple range test (DMRT) for mean comparisons in agricultural or biological studies .
- Multivariate Analysis: Principal Component Analysis (PCA) to disentangle correlated variables (e.g., solubility vs. pH).
Q. Ethical/Methodological: What safety protocols are essential when handling HNO3-containing derivatives?
Answer:
- Ventilation: Use fume hoods for HNO3 digestion steps to avoid inhalation risks.
- Waste Disposal: Neutralize HNO3 waste with carbonate buffers before disposal .
- Personal Protective Equipment (PPE): Acid-resistant gloves and goggles compliant with ISO standards.
Q. Interdisciplinary: How can biochemical and analytical methods be integrated to study this compound’s dual glycosyl-guanidine functionality?
Answer:
Properties
IUPAC Name |
nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFBNDHOWTVBB-WYRLRVFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369548 | |
Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109853-83-0 | |
Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.